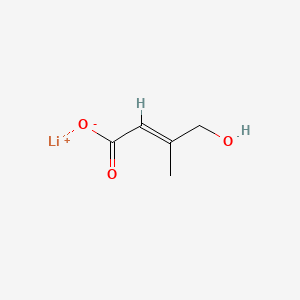
lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate is an organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a lithium ion coordinated to a 4-hydroxy-3-methylbut-2-enoate ligand, which imparts distinct reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate typically involves the reaction of lithium hydroxide with 4-hydroxy-3-methylbut-2-enoic acid. The reaction is carried out in an inert atmosphere to prevent moisture and carbon dioxide from interfering with the reaction. The general reaction scheme is as follows:
LiOH+C5H8O3→Li(C5H7O3)+H2O
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of high-purity lithium hydroxide and 4-hydroxy-3-methylbut-2-enoic acid. The reaction is typically conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or other organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new organometallic compounds or coordination complexes.
Aplicaciones Científicas De Investigación
Lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying lithium ion transport.
Medicine: Explored for its therapeutic potential in treating mood disorders and other medical conditions.
Industry: Utilized in the production of advanced materials and as a precursor for other lithium-based compounds.
Mecanismo De Acción
The mechanism of action of lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate involves its interaction with various molecular targets and pathways. The lithium ion can modulate neurotransmitter release and signal transduction pathways, particularly those involving inositol monophosphatase and glycogen synthase kinase-3. These interactions contribute to its effects on mood stabilization and neuroprotection.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium carbonate (Li₂CO₃)
- Lithium citrate (Li₃C₆H₅O₇)
- Lithium orotate (LiC₅H₃N₂O₄)
Uniqueness
Lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other lithium compounds
Propiedades
Fórmula molecular |
C5H7LiO3 |
|---|---|
Peso molecular |
122.1 g/mol |
Nombre IUPAC |
lithium;(E)-4-hydroxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C5H8O3.Li/c1-4(3-6)2-5(7)8;/h2,6H,3H2,1H3,(H,7,8);/q;+1/p-1/b4-2+; |
Clave InChI |
NDAALLOMYKDAHF-VEELZWTKSA-M |
SMILES isomérico |
[Li+].C/C(=C\C(=O)[O-])/CO |
SMILES canónico |
[Li+].CC(=CC(=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine](/img/structure/B13503578.png)
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)

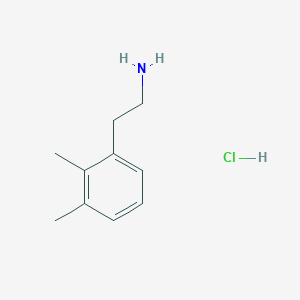
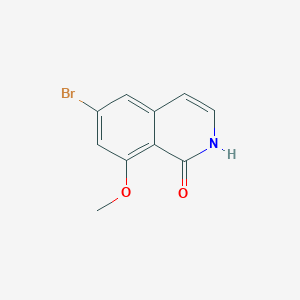
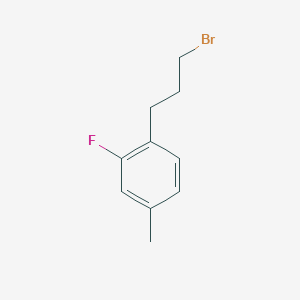
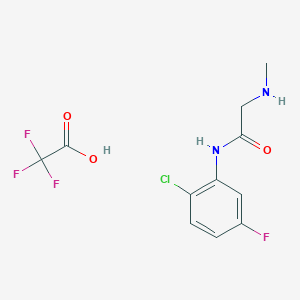
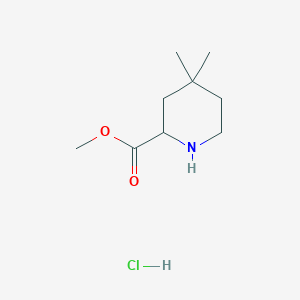
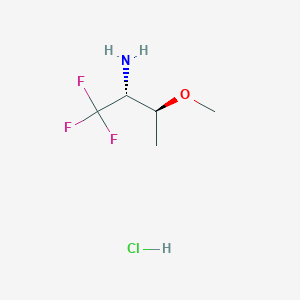
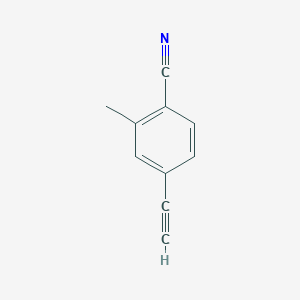
![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)

![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
